molecular formula C9H9FO2 B11801154 (R)-2-((2-Fluorophenoxy)methyl)oxirane

(R)-2-((2-Fluorophenoxy)methyl)oxirane

Cat. No.: B11801154
M. Wt: 168.16 g/mol
InChI Key: ZGBJAUZQXAADQJ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-((2-Fluorophenoxy)methyl)oxirane is an organic compound that features an oxirane (epoxide) ring and a fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((2-Fluorophenoxy)methyl)oxirane typically involves the reaction of ®-glycidol with 2-fluorophenol in the presence of a base. The reaction proceeds through the nucleophilic substitution of the hydroxyl group in ®-glycidol by the fluorophenoxy group, forming the oxirane ring.

Industrial Production Methods

Industrial production of ®-2-((2-Fluorophenoxy)methyl)oxirane may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

®-2-((2-Fluorophenoxy)methyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be oxidized to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The fluorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-2-((2-Fluorophenoxy)methyl)oxirane is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the fluorine atom can enhance the biological activity and metabolic stability of the compound.

Medicine

In medicinal chemistry, ®-2-((2-Fluorophenoxy)methyl)oxirane is investigated for its potential as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound is used in the production of specialty polymers and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and composites.

Mechanism of Action

The mechanism of action of ®-2-((2-Fluorophenoxy)methyl)oxirane involves its interaction with specific molecular targets. The oxirane ring can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-((2-Chlorophenoxy)methyl)oxirane
  • ®-2-((2-Bromophenoxy)methyl)oxirane
  • ®-2-((2-Iodophenoxy)methyl)oxirane

Uniqueness

Compared to its analogs, ®-2-((2-Fluorophenoxy)methyl)oxirane is unique due to the presence of the fluorine atom. Fluorine imparts distinct properties such as increased metabolic stability, enhanced lipophilicity, and potential for improved biological activity. These characteristics make ®-2-((2-Fluorophenoxy)methyl)oxirane a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

IUPAC Name

(2R)-2-[(2-fluorophenoxy)methyl]oxirane

InChI

InChI=1S/C9H9FO2/c10-8-3-1-2-4-9(8)12-6-7-5-11-7/h1-4,7H,5-6H2/t7-/m1/s1

InChI Key

ZGBJAUZQXAADQJ-SSDOTTSWSA-N

Isomeric SMILES

C1[C@@H](O1)COC2=CC=CC=C2F

Canonical SMILES

C1C(O1)COC2=CC=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.